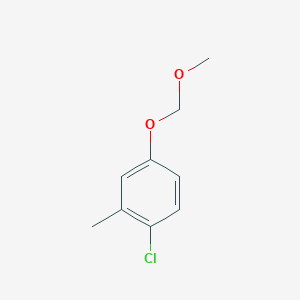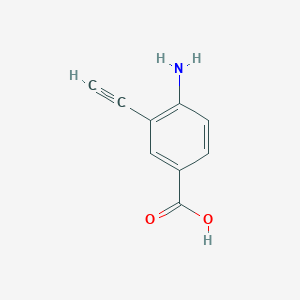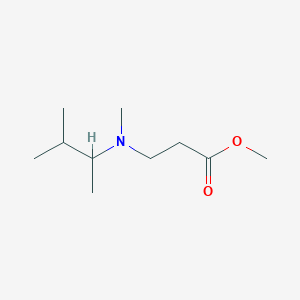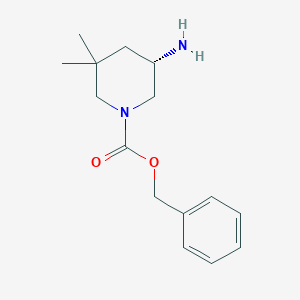
Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that features a benzyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (S)-5-amino-3,3-dimethylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s activity. The piperidine ring provides structural rigidity, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the piperidine ring.
Benzylamine: Contains a benzyl group and an amino group but lacks the piperidine ring.
3,3-Dimethylpiperidine: Contains the piperidine ring but lacks the benzyl group.
Uniqueness
Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate is unique due to the combination of its benzyl group, amino group, and piperidine ring. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
benzyl (5S)-5-amino-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2)8-13(16)9-17(11-15)14(18)19-10-12-6-4-3-5-7-12/h3-7,13H,8-11,16H2,1-2H3/t13-/m0/s1 |
Clé InChI |
MCDNKWDRIVFRAL-ZDUSSCGKSA-N |
SMILES isomérique |
CC1(C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N)C |
SMILES canonique |
CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757923.png)
![1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11757930.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)

![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)
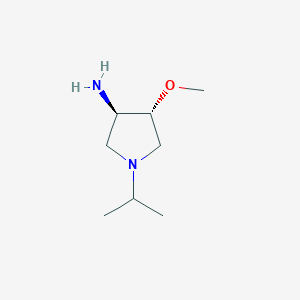
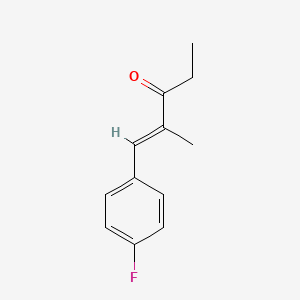
![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
